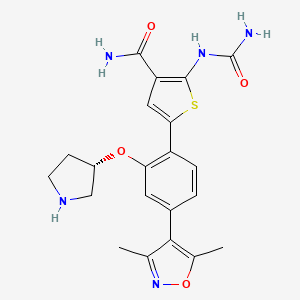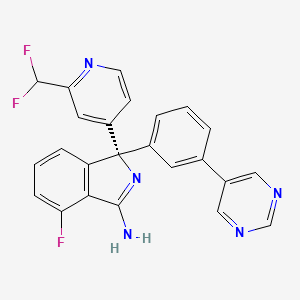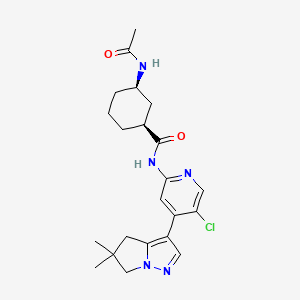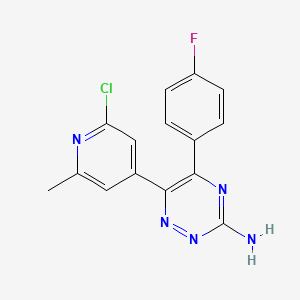
Azido-PEG3-Maleimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azido-PEG3-Maleimide is a reagent with a PEG spacer and sulfhydryl reactivity . It is not stable upon prolonged storage and is sold as a kit . This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
Azido-PEG3-Maleimide is not stable for storage; it needs to be made in situ by mixing Azido-PEG3-amine and Maleimide-NHS ester followed by shaking/stirring for 30 minutes at room temperature . The maleimide group of the Azido-PEG3-Maleimide can react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .Molecular Structure Analysis
The molecular formula of Azido-PEG3-Maleimide is C15H23N5O6 . It has a molecular weight of 369.37 .Chemical Reactions Analysis
The maleimide group of the Azido-PEG3-Maleimide can react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The azide group readily reacts with alkyne, BCN, and DBCO through Click Chemistry to yield a stable triazole linkage .科学的研究の応用
Bioconjugation
Azido-PEG3-Maleimide is often used in bioconjugation . The maleimide group of the Azido-PEG3-Maleimide can react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Click Chemistry
The azide group in Azido-PEG3-Maleimide enables Click Chemistry reactions . Click Chemistry is a type of chemical reaction that joins small units together in a wide variety of applications from drug discovery to materials science.
Labeling Peptides and Antibodies
Azido-PEG3-Maleimide is a sulfhydryl-reactive labeling reagent containing a hydrophilic spacer arm . It is often a reagent of choice for labeling peptides and antibodies with an azide group .
Protein Interaction Studies
The stable linkage formed by Azido-PEG3-Maleimide facilitates the manipulation and study of protein interactions . This is crucial in understanding the function of proteins in biological systems.
Development of Novel Bioconjugates
Azido-PEG3-Maleimide is used in the development of novel bioconjugates . Bioconjugates are entities where two or more biomolecules are joined covalently.
Research and Reagent Grade Applications
Azido-PEG3-Maleimide is used in research and reagent grade applications . It is used in various scientific research fields due to its ability to form stable linkages and its reactivity with sulfhydryl groups.
作用機序
Target of Action
Azido-PEG3-Maleimide is primarily used to crosslink two biomolecules together . The primary targets of Azido-PEG3-Maleimide are thiol-containing compounds , which are often found in peptides and antibodies .
Mode of Action
The maleimide group of Azido-PEG3-Maleimide reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This reaction occurs at a pH of 6.5 to 7.0, which activates the molecules . Following this, the azide group of the compound reacts with an alkyne-containing compound to yield the conjugates .
Result of Action
The result of Azido-PEG3-Maleimide’s action is the formation of a covalent bond between a biomolecule with a thiol and an alkyne-containing compound, yielding a conjugate . This enables the simple and efficient incorporation of an azido moiety onto antibodies, cysteine-containing peptides, and other thiol-containing molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Azido-PEG3-Maleimide. For instance, the compound degrades quickly (within hours) at room temperature . Furthermore, the reaction between the maleimide group of Azido-PEG3-Maleimide and a thiol group occurs at a specific pH range (6.5 to 7.0), indicating that the pH of the environment can significantly impact the compound’s action .
特性
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O6/c16-19-18-5-8-25-10-12-26-11-9-24-7-4-17-13(21)3-6-20-14(22)1-2-15(20)23/h1-2H,3-12H2,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSSEPXEBBNVGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG3-Maleimide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-3-(5'-benzyl-2'-carbamoyl-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid](/img/structure/B605752.png)
![N-[4-[[5-fluoro-7-(2-methoxyethoxy)-4-quinazolinyl]amino]phenyl]-4-(1-methylethyl)-1H-1,2,3-triazole-1-acetamide](/img/structure/B605753.png)









![5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B605773.png)